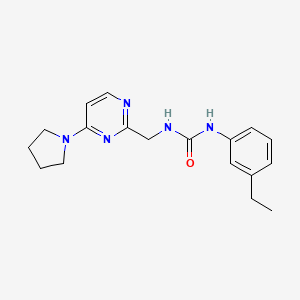

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

説明

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea-based small molecule featuring a 3-ethylphenyl group linked to a pyrimidin-2-ylmethyl scaffold substituted with a pyrrolidin-1-yl group at the pyrimidine’s 4-position. This compound belongs to a class of molecules designed as allosteric modulators of cannabinoid receptor 1 (CB1), a therapeutic target for neurological and metabolic disorders . Its structure reflects optimization strategies for CB1 modulators, where pyrimidine rings replace pyridine cores to enhance hydrogen-bonding interactions, and substituents like pyrrolidinyl groups improve binding cooperativity . While its exact pharmacological profile remains less documented compared to analogs, its design aligns with established structure-activity relationship (SAR) principles for CB1 allosteric modulation.

特性

IUPAC Name |

1-(3-ethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-2-14-6-5-7-15(12-14)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMMNCRBDFXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phosgene and Triphosgene-Mediated Coupling

The classical approach employs phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) to generate isocyanate intermediates.

Procedure :

- Step 1 : Reaction of 3-ethylaniline with phosgene/triphosgene in anhydrous tetrahydrofuran (THF) at −10°C to 10°C yields 3-ethylphenyl isocyanate.

- Step 2 : Subsequent nucleophilic attack by (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methylamine at 20–80°C forms the urea bond.

Optimization Data :

| Parameter | Phosgene | Triphosgene |

|---|---|---|

| Reaction Time (h) | 2–4 | 4–6 |

| Yield (%) | 65–75 | 70–85 |

| Byproducts | HCl gas | Cl⁻ salts |

Mechanistic Insight :

Triphosgene offers safer handling but requires stoichiometric bases (e.g., triethylamine) to scavenge HCl.

N,N′-Carbonyldiimidazole (CDI)-Assisted Synthesis

CDI facilitates urea formation under mild conditions, avoiding gaseous reagents.

Protocol :

- Step 1 : 3-Ethylaniline reacts with CDI in dichloromethane (DCM) at 25°C to form an imidazolide intermediate.

- Step 2 : Addition of (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methylamine at 40°C affords the urea product.

Advantages :

Limitations :

- Higher cost compared to phosgene.

Transition Metal-Catalyzed Oxidative Carbonylation

Palladium-catalyzed carbonylation employs CO gas as a carbonyl source.

Conditions :

Reaction Equation :

$$

\text{2 RNH}2 + \text{CO} + \text{O}2 \xrightarrow{\text{Pd}} \text{RNHCONHR} + \text{H}_2\text{O}

$$

Applicability :

Synthesis of (4-(Pyrrolidin-1-yl)Pyrimidin-2-yl)Methylamine

Pyrimidine Ring Functionalization

Step 1 : 4-Chloropyrimidine-2-carbaldehyde is reacted with pyrrolidine in dimethylformamide (DMF) at 120°C for 6 h to install the pyrrolidine group.

Step 2 : Reduction of the aldehyde to a methylamine via reductive amination:

Characterization Data :

- ¹H NMR (CDCl₃): δ 8.3 (s, 1H, pyrimidine-H), 3.8–2.9 (m, 8H, pyrrolidine), 4.6 (s, 2H, CH₂NH₂).

Alternative Route: Suzuki-Miyaura Coupling

Aryl boronic esters can couple with 4-bromopyrimidine derivatives, though this method is less reported for pyrrolidine-substituted systems.

化学反応の分析

Types of Reactions

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the ethylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

科学的研究の応用

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of 1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrimidine ring and pyrrolidine group play crucial roles in the binding affinity and specificity of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Analogs from Khurana et al. (2017)

Khurana et al. (2017) synthesized two closely related compounds, 7d and 8d , as part of a CB1 allosteric modulator series (Table 1). Both share a urea backbone and pyrimidine core but differ in substitution patterns:

- 7d: 1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea

- 8d: 1-(4-Cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea

Structural and Functional Differences :

- Aryl Substituent: The target compound uses a 3-ethylphenyl group, while 7d/8d feature a 4-cyanophenyl moiety. The cyano group’s electron-withdrawing nature enhances binding affinity in 7d/8d, whereas the ethyl group may reduce polar interactions but improve lipophilicity .

- Pyrimidine Substitution : The target compound positions the pyrrolidin-1-yl group at the pyrimidine’s 4-position (on a pyrimidin-2-ylmethyl chain), whereas 8d places it at the pyrimidine’s 2-position (directly attached to a phenyl ring). This difference likely alters spatial orientation relative to CB1’s allosteric pocket, affecting cooperativity (α) .

- Linker Chemistry : The target compound employs a methyl linker between the urea and pyrimidine, whereas 7d/8d use a phenyl linker . This may influence conformational flexibility and binding kinetics.

Activity Profile: 7d and 8d demonstrated binding affinities (KB) and cooperativity values (α) comparable to the reference modulator PSNCBAM-1, with the pyrrolidinyl group identified as optimal for activity . The target compound’s substitution of ethyl for cyano and its methyl linker may result in reduced potency, though empirical data is needed to confirm this hypothesis.

Comparison with 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea

This compound (CAS 138724-53-5), documented in the EPP Environmental Centre catalog, shares a urea-pyrimidine scaffold but diverges significantly in substituents (Table 1):

- Aryl Group : A 3-(ethanesulfonyl)pyridin-2-yl group introduces sulfonyl and pyridine functionalities, likely shifting the target from CB1 to other applications (e.g., herbicides or kinase inhibitors) .

Functional Implications: The absence of a pyrrolidinyl group and the presence of sulfonyl/methoxy groups suggest distinct mechanistic pathways. This compound’s design prioritizes solubility and stability over CB1 modulation, highlighting how minor structural changes can redirect biological activity.

Critical Analysis of Substituent Effects

- Pyrrolidinyl vs. Methoxy : Pyrrolidinyl groups enhance CB1 binding via hydrophobic and hydrogen-bonding interactions, whereas methoxy groups prioritize solubility .

- Ethyl vs. Cyano: The 3-ethylphenyl group in the target compound may reduce binding affinity compared to 7d/8d’s 4-cyanophenyl, as cyano groups stabilize ligand-receptor interactions through dipole effects .

- Linker Flexibility : Methyl linkers (target compound) vs. phenyl linkers (7d/8d) may alter conformational entropy, impacting allosteric modulation efficacy .

生物活性

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a urea functional group linked to a pyrimidine and an ethyl-substituted phenyl ring. Its structure can be represented as follows:

1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea exhibits several mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including:

- Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain.

- Epoxide Hydrolase (sEH) : Some derivatives show inhibitory activity against sEH, which is involved in lipid metabolism and inflammation .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table showcasing its activity against different biological targets:

| Target | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 | Inhibition | 0.044 | |

| sEH | Inhibition | 16.2 - 50.2 | |

| TNFα Production | Inhibition | 0.1 - 1 | |

| Bacterial Strains | Antimicrobial Activity | MIC 250 µg/mL |

Case Study 1: Anti-inflammatory Properties

A study demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNFα in vitro, showcasing its potential as an anti-inflammatory agent. The observed IC50 values ranged from 0.1 to 1 µM, indicating potent activity against inflammatory responses .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of structurally related compounds against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 µg/mL, suggesting potential for development into antibacterial agents .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea?

Methodological Answer:

The compound is typically synthesized via a urea-forming reaction between an aniline derivative and an isocyanate. For example:

- Step 1: React 3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)aniline with 3-ethylphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2: Purify the crude product using Combiflash chromatography (gradient: 0–70% ethyl acetate in hexane) to isolate the urea derivative.

- Yield Optimization: Stoichiometric ratios (e.g., 1:1.5 amine-to-isocyanate) and reaction times (~12–24 hrs) are critical. Characterization via NMR and HRMS ensures structural fidelity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key variables include:

- Solvent Choice: Anhydrous DCM or THF minimizes side reactions.

- Catalysts: Bases like triethylamine (1–2 eq) accelerate urea formation.

- Temperature: Room temperature (20–25°C) balances reactivity and decomposition.

- Workflow: Monitor reaction progress via TLC. For low-yield reactions (e.g., 50% in ), increase isocyanate equivalents (1.5–2.0 eq) or employ microwave-assisted synthesis to reduce time .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR: Identify key protons (e.g., urea NH at δ 8.5–9.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm).

- HRMS: Confirm molecular ion ([M+H]) with <2 ppm error (e.g., reports 385.1774 vs. calc. 385.1777).

- Melting Point: Sharp melting ranges (e.g., 203–205°C) indicate purity .

Advanced: How can researchers resolve contradictions in spectral data?

Methodological Answer:

- Cross-Validation: Combine NMR, IR (urea C=O stretch ~1650 cm), and elemental analysis.

- Isotopic Labeling: Use -labeled precursors to clarify ambiguous NH signals.

- X-ray Crystallography: Resolve stereochemical uncertainties in crystalline derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation: Modify the ethylphenyl group (e.g., replace with fluorophenyl or cyanophenyl) and pyrrolidine moiety (e.g., azetidine or piperidine).

- Biological Assays: Test analogs against kinase targets (e.g., IC profiling).

- Data Table (Example):

| Compound ID | R (Phenyl) | R (Pyrimidine) | IC (nM) |

|---|---|---|---|

| 8o () | 3-Cyanophenyl | Pyrrolidin-1-yl | 250 |

| 8p () | 4-Cyanophenyl | Azetidin-1-yl | 480 |

SAR trends reveal pyrrolidine enhances potency over azetidine .

Advanced: What methodologies are used to investigate its mechanism of action?

Methodological Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure enzymatic activity.

- Molecular Docking: Model interactions with ATP-binding pockets (e.g., Autodock Vina).

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Basic: What purification challenges arise, and how are they addressed?

Methodological Answer:

- Challenge: Co-elution of byproducts (e.g., unreacted isocyanate).

- Solution: Optimize Combiflash gradients (e.g., 0–80% ethyl acetate in hexane) or switch to preparative HPLC with C18 columns.

- Purity Criteria: ≥95% by HPLC (λ = 254 nm) .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。